molecular formula C12H13NO2 B5512044 1-(4-ethylphenyl)-2,5-pyrrolidinedione CAS No. 72601-54-8

1-(4-ethylphenyl)-2,5-pyrrolidinedione

Cat. No. B5512044
CAS RN: 72601-54-8
M. Wt: 203.24 g/mol
InChI Key: KMLYSUSELYDIOD-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-2,5-pyrrolidinedione is a derivative of pyrrolidine-2,5-dione, a class of compounds characterized by a pyrrolidine ring with two keto groups at positions 2 and 5. This class of compounds is of interest due to their diverse chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives often involves reactions of 2H-azirines with enamines (Law et al., 1984). An efficient method for synthesizing highly substituted pyrrolidinone derivatives, closely related to this compound, can be achieved via a one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde (Ahankar et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of derivatives of pyrrolidine-2,5-dione has been a subject of extensive study. For instance, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a structurally similar compound, has been determined, revealing insights into the molecular arrangement of such compounds (Law et al., 1984).

Chemical Reactions and Properties

Pyrrolidine-2,4-diones can undergo acylation at C-3 by the acid chlorides of various acids in the presence of Lewis acids, a reaction relevant to the chemical modification of this compound (Jones et al., 1990).

Scientific Research Applications

Fluorescent pH Sensors and Chemosenors

A heteroatom-containing organic fluorophore was designed and synthesized, exhibiting intramolecular charge transfer and aggregation-induced emission, making it a potent fluorescent pH sensor in both solution and solid state. This compound, due to its donor–acceptor interaction, can reversibly switch its emission between blue and dark states upon repeated protonation and deprotonation, which enables it to detect acidic and basic organic vapors effectively (Yang et al., 2013).

Synthesis and Reactivity Studies

The synthesis and characterization of novel heterocyclic compounds, including the study of their reactive properties through a combination of DFT calculations and molecular dynamics simulations, have been explored. This research provides insights into the structural, electronic, and reactive properties of these molecules, contributing to the development of new materials and drugs (Murthy et al., 2017).

Inhibitors of Glycolic Acid Oxidase

Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has identified them as potent inhibitors of glycolic acid oxidase, a key enzyme in metabolic pathways. These inhibitors hold potential for therapeutic applications in treating disorders related to glyoxylate and oxalate metabolism (Rooney et al., 1983).

Novel Syntheses of Functionalized Compounds

Advancements in the synthesis of highly functionalized compounds through innovative methods, such as phosphine-catalyzed annulations, have been demonstrated. These methodologies allow for the creation of complex molecules with potential applications in pharmaceuticals and materials science (Zhu et al., 2003).

Antifibrotic Agents

A series of pyridone and fused pyridone derivatives have been synthesized and evaluated for their antifibrotic activity, showing potential as therapeutic agents without harmful side effects on liver and kidney functions. This research contributes to the development of new treatments for fibrotic diseases (Ismail & Noaman, 2005).

properties

IUPAC Name

1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYSUSELYDIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876794
Record name P-ETHYL-N-PHENYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72601-54-8
Record name 1-(4-Ethylphenyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72601-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-ETHYL-N-PHENYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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